

N,N-Diethylallylamine: A Versatile Building Block in Modern Synthesis

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **N,N-Diethylallylamine**

Cat. No.: **B1294321**

[Get Quote](#)

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

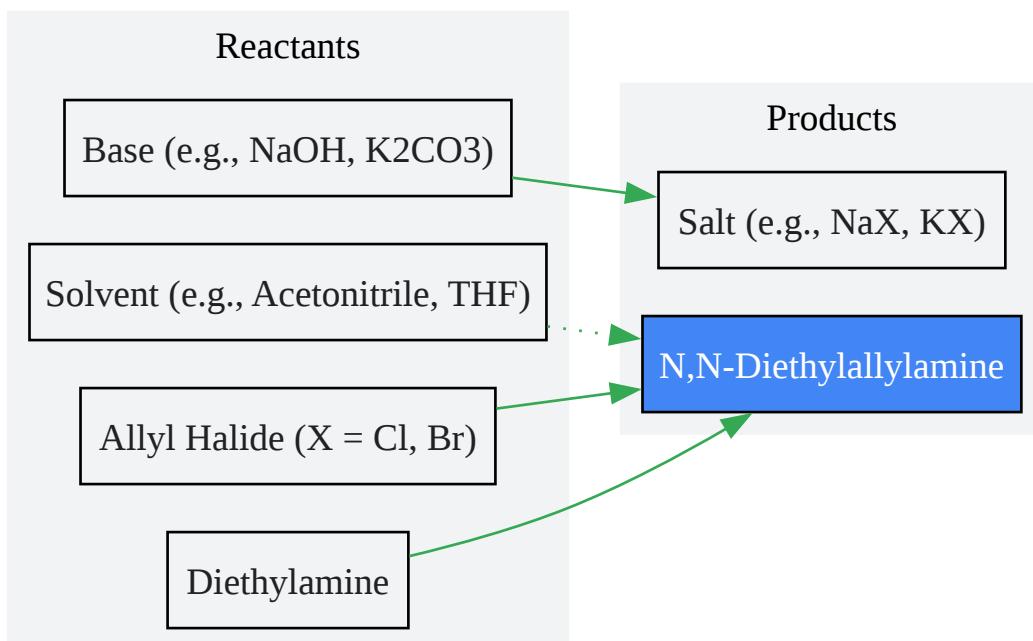
Introduction

N,N-Diethylallylamine, a tertiary amine featuring a reactive allyl group, is a valuable and versatile building block in organic synthesis. Its unique combination of a nucleophilic nitrogen center and a readily functionalizable carbon-carbon double bond makes it an attractive starting material for the synthesis of a diverse array of more complex molecules. This guide provides a comprehensive overview of the synthesis, properties, and key applications of **N,N-Diethylallylamine**, with a focus on its utility in the development of pharmaceuticals and agrochemicals. Detailed experimental protocols for its synthesis and key transformations are provided, alongside quantitative data and graphical representations of important reaction pathways.

Physicochemical Properties

A summary of the key physicochemical properties of **N,N-Diethylallylamine** is presented in Table 1. This data is essential for its safe handling, purification, and use in chemical reactions.

Table 1: Physicochemical Properties of **N,N-Diethylallylamine**


Property	Value
Molecular Formula	C ₇ H ₁₅ N
Molecular Weight	113.20 g/mol
CAS Number	5666-17-1
Appearance	Colorless to almost colorless clear liquid
Boiling Point	110-112 °C
Density	0.765 g/mL at 25 °C
Purity (typical)	>98.0% (GC)

Synthesis of N,N-Diethylallylamine

N,N-Diethylallylamine can be synthesized through several routes. The most common and straightforward method is the direct N-alkylation of diethylamine with an allyl halide. An alternative modern approach involves the hydroamination of allenes.

N-Alkylation of Diethylamine

This classic method involves the reaction of diethylamine with an allyl halide, such as allyl chloride or allyl bromide, typically in the presence of a base to neutralize the hydrogen halide formed during the reaction. The choice of solvent and reaction conditions can influence the yield and purity of the product.

[Click to download full resolution via product page](#)

Caption: General workflow for the synthesis of **N,N-Diethylallylamine** via N-alkylation.

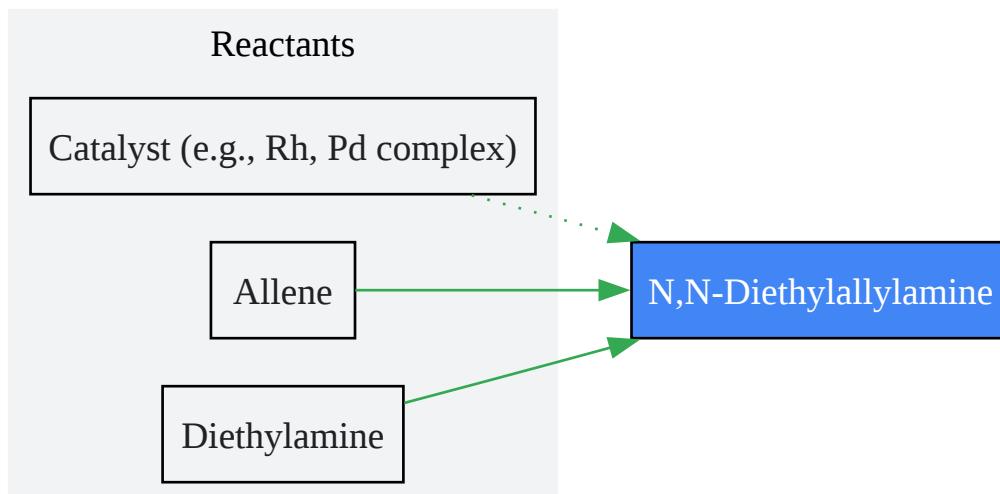
Experimental Protocol: Synthesis of **N,N-Diethylallylamine** from Diethylamine and Allyl Bromide

Materials:

- Diethylamine
- Allyl bromide
- Potassium carbonate (anhydrous)
- Acetonitrile (anhydrous)
- Diethyl ether
- Saturated aqueous sodium bicarbonate solution
- Brine

- Anhydrous magnesium sulfate

Procedure:


- In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve diethylamine (1.0 eq) and potassium carbonate (1.5 eq) in anhydrous acetonitrile.
- Cool the mixture to 0 °C in an ice bath.
- Add allyl bromide (1.1 eq) dropwise to the stirred mixture.
- After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours. Monitor the reaction progress by TLC or GC-MS.
- Once the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.
- Concentrate the filtrate under reduced pressure to remove the acetonitrile.
- Dissolve the residue in diethyl ether and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by fractional distillation to afford **N,N-diethylallylamine** as a colorless liquid.

Quantitative Data:

Reactants	Molar Ratio	Solvent	Temperature	Time	Yield
Diethylamine, Allyl Bromide, $1 : 1.1 : 1.5$ K_2CO_3		Acetonitrile	Reflux	6 h	~85%
Diethylamine, Allyl Chloride, $2 : 1 : 1$ $NaOH$		Water	50 °C	8 h	~75%

Hydroamination of Allene

A more modern and atom-economical approach to **N,N-diethylallylamine** is the catalyzed hydroamination of allene with diethylamine. This method avoids the use of halide leaving groups and the formation of salt byproducts.

[Click to download full resolution via product page](#)

Caption: Catalytic hydroamination route to **N,N-Diethylallylamine**.

Experimental Protocol: Rhodium-Catalyzed Hydroamination of Allene with Diethylamine

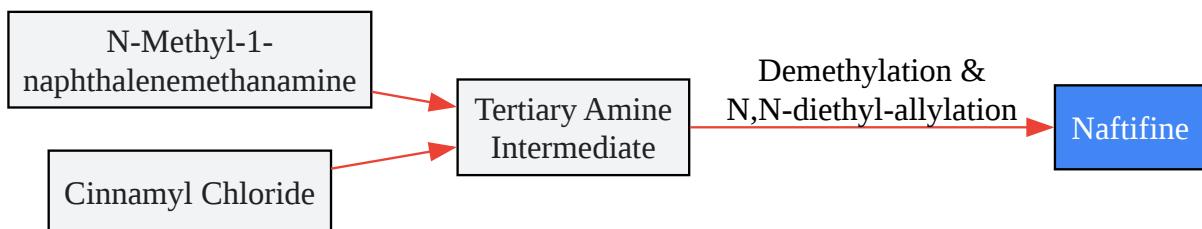
Materials:

- Diethylamine
- Allene (gas)
- $[\text{Rh}(\text{cod})_2]\text{BF}_4$ (cod = 1,5-cyclooctadiene)
- Triphenylphosphine (PPh_3)
- Toluene (anhydrous, degassed)

Procedure:

- In a flame-dried Schlenk tube under an inert atmosphere, dissolve $[\text{Rh}(\text{cod})_2]\text{BF}_4$ (1 mol%) and PPh_3 (4 mol%) in anhydrous, degassed toluene.
- Add diethylamine (1.0 eq) to the catalyst solution.
- Bubble allene gas through the stirred solution at room temperature for 2-4 hours. The reaction can also be performed in a pressure vessel charged with a known pressure of allene.
- Monitor the reaction progress by GC-MS.
- Upon completion, carefully vent any excess allene.
- The reaction mixture can be filtered through a short plug of silica gel to remove the catalyst.
- The solvent is removed under reduced pressure, and the resulting **N,N-diethylallylamine** can be purified by distillation.

Quantitative Data:


Catalyst System	Substrate Ratio	Solvent	Temperature	Time	Yield
$[\text{Rh}(\text{cod})_2]\text{BF}_4$ / PPh_3	1 eq Diethylamine, excess Allene	Toluene	Room Temp.	4 h	>90%

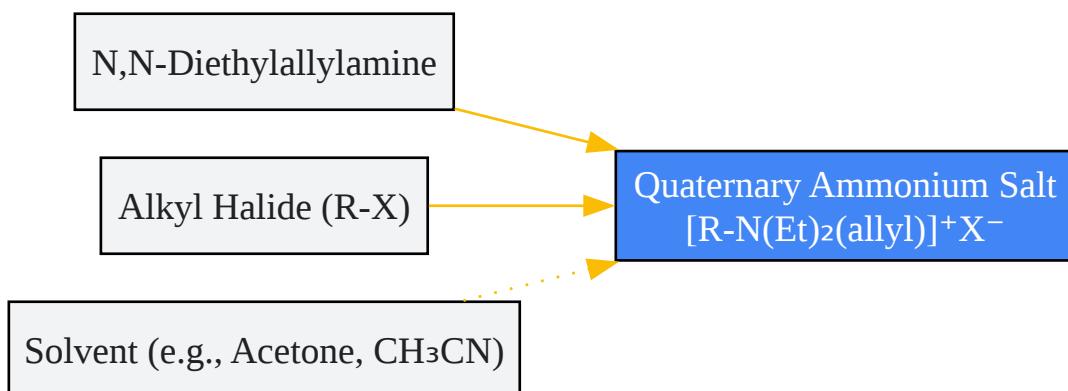
Applications in Synthesis

N,N-Diethylallylamine serves as a key intermediate in the synthesis of a variety of important molecules, particularly in the pharmaceutical and agrochemical industries.

Pharmaceutical Synthesis: The Case of Naftifine

N,N-Diethylallylamine is a crucial precursor for the synthesis of the antifungal drug Naftifine. The synthesis typically involves the N-alkylation of a secondary amine containing the naphthalene moiety with an allyl halide, or a variation where the diethylamino group is introduced to an allylic substrate. A common synthetic strategy involves the reaction of N-methyl-1-naphthalenemethanamine with cinnamyl chloride, followed by demethylation and subsequent N,N-diethylation. A more direct conceptual approach involves the coupling of a diethylallyl amine synthon.

[Click to download full resolution via product page](#)


Caption: A synthetic pathway to the antifungal drug Naftifine.

Agrochemical Synthesis

The allylamine scaffold is present in a number of agrochemicals, particularly fungicides and herbicides. While specific examples detailing the direct use of **N,N-diethylallylamine** are less prevalent in publicly available literature, its structural motifs are key to the biological activity of these compounds. For instance, some fungicides act by inhibiting squalene epoxidase, an enzyme involved in ergosterol biosynthesis in fungi, a mode of action shared by the allylamine class of antifungals to which Naftifine belongs. The diethylallylamine moiety can be incorporated into more complex molecules to modulate their lipophilicity and target interaction.

Synthesis of Quaternary Ammonium Salts

The tertiary amine functionality of **N,N-diethylallylamine** makes it an excellent precursor for the synthesis of quaternary ammonium salts. These salts have a wide range of applications, including as phase-transfer catalysts, surfactants, and antimicrobial agents. The quaternization is typically achieved by reacting **N,N-diethylallylamine** with an alkyl halide.

[Click to download full resolution via product page](#)

Caption: General scheme for the quaternization of **N,N-Diethylallylamine**.

Experimental Protocol: Synthesis of N-Benzyl-N,N-diethyl-2-propen-1-aminium Bromide

Materials:

- **N,N-Diethylallylamine**
- Benzyl bromide
- Acetone (anhydrous)
- Diethyl ether

Procedure:

- In a round-bottom flask, dissolve **N,N-diethylallylamine** (1.0 eq) in anhydrous acetone.
- Add benzyl bromide (1.05 eq) to the solution at room temperature.
- Stir the reaction mixture at room temperature for 24 hours. A white precipitate will form.

- Monitor the reaction by TLC to confirm the consumption of the starting materials.
- Filter the precipitate and wash it with cold diethyl ether to remove any unreacted starting materials.
- Dry the resulting white solid under vacuum to yield the pure quaternary ammonium salt.

Quantitative Data:

Reactants	Molar Ratio	Solvent	Temperature	Time	Yield
N,N-Diethylallylamine, Benzyl Bromide	1 : 1.05	Acetone	Room Temp.	24 h	>95%

Conclusion

N,N-Diethylallylamine is a readily accessible and highly useful synthetic intermediate. Its dual functionality allows for a wide range of chemical transformations, making it a valuable building block for the construction of complex molecular architectures. The applications highlighted in this guide, particularly in the synthesis of the pharmaceutical agent Naftifine and as a precursor to versatile quaternary ammonium salts, underscore its importance in modern organic synthesis. The detailed protocols and quantitative data provided herein are intended to facilitate its effective utilization by researchers in both academic and industrial settings.

- To cite this document: BenchChem. [N,N-Diethylallylamine: A Versatile Building Block in Modern Synthesis]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1294321#n-n-diethylallylamine-as-a-building-block-in-synthesis\]](https://www.benchchem.com/product/b1294321#n-n-diethylallylamine-as-a-building-block-in-synthesis)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com